Technical Monograph: 7-Chlorothieno[2,3-c]pyridine-4-carbothioamide
Technical Monograph: 7-Chlorothieno[2,3-c]pyridine-4-carbothioamide
This guide serves as a definitive technical monograph on 7-Chlorothieno[2,3-c]pyridine-4-carbothioamide , a high-value heterocyclic building block. It is designed for medicinal chemists and process scientists engaged in the discovery of kinase inhibitors and fused-ring therapeutics.
Scaffold Class: Thienopyridine | Functional Group: Thioamide | Application: Kinase Inhibition & Heterocyclic Synthesis
Executive Summary
The 7-chlorothieno[2,3-c]pyridine-4-carbothioamide is a bifunctional heteroaromatic scaffold. It combines the electron-deficient thieno[2,3-c]pyridine core with two distinct reactive handles: an electrophilic chlorine at position C7 and a nucleophilic/electrophilic thioamide moiety at position C4.
This molecule is not merely a static intermediate; it is a "linchpin" scaffold. The C7-chloro group is activated for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-thioamide serves as a critical precursor for Hantzsch thiazole synthesis, allowing the rapid construction of tricyclic systems (e.g., thiazolo[5,4-c]thieno[2,3-e]pyridines) often found in potent PI3K, mTOR, and c-Src inhibitors.
Chemical Identity & Structural Analysis[1][2][3][4]
Core Properties
| Property | Data |
| Chemical Name | 7-Chlorothieno[2,3-c]pyridine-4-carbothioamide |
| Molecular Formula | C₈H₅ClN₂S₂ |
| Molecular Weight | 228.72 g/mol |
| Core Scaffold | Thieno[2,3-c]pyridine |
| Key Substituents | 7-Chloro (Halogen), 4-Carbothioamide (Thioamide) |
| Precursor CAS | 28948-58-5 (7-chlorothieno[2,3-c]pyridine parent) |
| Solubility | DMSO, DMF (High); Ethanol (Moderate); Water (Low) |
Structural Numbering & Electronic Profile
Understanding the IUPAC numbering is critical for regio-control during functionalization.
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Position 7 (Alpha to Nitrogen): The carbon adjacent to the pyridine nitrogen is highly electron-deficient. The chlorine atom here is activated for nucleophilic aromatic substitution (SₙAr) or oxidative addition by transition metals.
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Position 4 (Gamma to Nitrogen): Located on the pyridine ring adjacent to the thiophene fusion. The thioamide group here acts as a 1,3-binucleophile (S and N) for heterocyclization.
Figure 1: Structural connectivity and reactivity map of the 7-chlorothieno[2,3-c]pyridine scaffold.
Synthetic Methodology
The synthesis of the 4-carbothioamide derivative typically proceeds from the corresponding nitrile or carboxamide . The most robust protocol utilizes Lawesson’s Reagent to convert the carbonyl/cyano group to a thiocarbonyl.
Prerequisite: Start with 7-chlorothieno[2,3-c]pyridine-4-carboxamide (CAS 2059954-95-7) or the 4-cyano analog.
Protocol: Thionation via Lawesson’s Reagent
This protocol describes the conversion of the amide to the thioamide.[1][2][3] This method is preferred over P₄S₁₀ due to milder conditions and cleaner workup.
Reagents & Materials:
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Substrate: 7-Chlorothieno[2,3-c]pyridine-4-carboxamide (1.0 eq)
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Reagent: Lawesson’s Reagent (0.6 eq)
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Solvent: Anhydrous Toluene (0.1 M concentration)
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Atmosphere: Nitrogen or Argon
Step-by-Step Procedure:
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Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen.
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Dissolution: Charge the flask with the carboxamide substrate and anhydrous toluene. Stir until a suspension or solution is formed.
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Addition: Add Lawesson’s Reagent in a single portion. Note: Lawesson’s reagent is moisture-sensitive; handle quickly.
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Reaction: Heat the mixture to reflux (110°C) for 2–4 hours.
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Monitoring: Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The product will be less polar (higher R_f) than the starting amide.
-
-
Workup (Critical Step):
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Cool the reaction to room temperature.
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Option A (Filtration): If the product precipitates upon cooling, filter the solid, wash with cold toluene, and dry.
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Option B (Chromatography): If soluble, concentrate the toluene in vacuo. Adsorb the residue onto silica gel.
-
-
Purification: Flash column chromatography using a gradient of 0–40% EtOAc in Hexanes. The thioamide is typically a bright yellow solid.
Figure 2: Synthetic workflow for the thionation of the carboxamide precursor.
Reactivity & Application Logic
The Hantzsch Cyclization (Thiazole Formation)
The primary utility of the 4-carbothioamide is its ability to react with
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Mechanism: The sulfur atom of the thioamide attacks the
-carbon of the haloketone (S_N2), followed by cyclodehydration involving the amide nitrogen. -
Why it matters: This fusion locks the conformation of the molecule, often improving binding affinity in kinase ATP pockets (e.g., c-Met, VEGFR).
C7-Chloro Diversification
The C7-chloro group should ideally be derivatized after thioamide manipulation to avoid catalyst poisoning by sulfur.
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Suzuki-Miyaura: Coupling with aryl-boronic acids introduces hydrophobic bulk, essential for occupying the hydrophobic back-pocket of kinase enzymes.
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Buchwald-Hartwig: Amination at C7 can introduce solubility-enhancing groups (e.g., morpholine, piperazine).
Safety & Handling (E-E-A-T)
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H₂S Evolution: Thioamides can hydrolyze or decompose to release Hydrogen Sulfide (H₂S) under acidic conditions. H₂S is a potent neurotoxin. Always open reaction vessels in a well-ventilated fume hood.
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Lawesson’s Reagent: Releases foul-smelling phosphorus byproducts. Quench glassware in a bleach bath to oxidize sulfur residues before washing.
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Skin Contact: Thienopyridines can be potent skin sensitizers. Double-gloving (Nitrile) is recommended.
References
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Thieno[2,3-c]pyridine Scaffold Properties
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PubChem Compound Summary for CID 9224, Thieno[2,3-c]pyridine. National Center for Biotechnology Information (2025). Link
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Lawesson’s Reagent Methodology
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Ozturk, T., et al. "Use of Lawesson's Reagent in Organic Syntheses." Chemical Reviews, 2007. Link
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Synthesis of Thienopyridine Derivatives
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Precursor Availability (7-chlorothieno[2,3-c]pyridine)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thioamide synthesis by thionation [organic-chemistry.org]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 7-Chlorothieno[2,3-c]pyridine | C7H4ClNS | CID 15914129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
